4-Chloro-2-(methylamino)benzoic acid
Overview
Description
4-Chloro-2-(methylamino)benzoic acid is a chemical compound with the CAS Number: 54675-18-2. It has a molecular weight of 185.61 . It is a white solid and is stored at temperatures between 0-5°C .
Synthesis Analysis
4-Chloro-2-methylbenzoic acid can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process .Molecular Structure Analysis
The IUPAC name for this compound is this compound. The InChI code for this compound is 1S/C8H8ClNO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) .Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 185.61 . The compound is stored at temperatures between 0-5°C .Scientific Research Applications
Crystallography
A study focused on the crystalline structure of a cyclic hexamer of 4-(methylamino)benzoic acid, demonstrating its folded conformation and the presence of intermolecular CH/n contacts within the crystal. This research highlights the significance of molecular conformation in the crystallization process and potential applications in materials science (Azumaya et al., 2003).
Biosynthesis
Another study investigated the role of chloromethane as a novel methyl donor in the biosynthesis of methyl esters of benzoic and furoic acid by Phellinus pomaceus. This research provides insights into the metabolic pathways of wood-rotting fungi and their potential for synthesizing useful chemical compounds (Harper et al., 1989).
Organometallic Chemistry
Research on the synthesis and unique properties of organometallic compounds, such as 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, explores the reactivity and potential applications of these compounds in various chemical reactions. This study contributes to the development of new catalysts and reagents in synthetic chemistry (Nakayama et al., 1998).
Photocatalysis
A study on the photodecomposition of chlorobenzoic acids under ultraviolet irradiation revealed the potential of using photocatalysis for environmental remediation, specifically in the degradation of pollutants to less harmful compounds. This research underscores the importance of photocatalytic processes in water purification and environmental protection (Crosby & Leitis, 1969).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives, such as 4-Chloro-2-(methylamino)benzoic acid, can exhibit various biological activities
Cellular Effects
It is known that benzoic acid derivatives can have antimicrobial and cytotoxic effects
Molecular Mechanism
It is known that benzoic acid derivatives can have various biological activities
Temporal Effects in Laboratory Settings
It is known that the compound is stable at temperatures between 0-5°C
Metabolic Pathways
It is known that benzoic acid derivatives can have various biological activities
Transport and Distribution
It is known that benzoic acid derivatives can have various biological activities
Subcellular Localization
It is known that benzoic acid derivatives can have various biological activities
Properties
IUPAC Name |
4-chloro-2-(methylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKBBXVMNYCRDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501647 | |
Record name | 4-Chloro-2-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54675-18-2 | |
Record name | 4-Chloro-2-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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